1-Amino-4-(4-chloroanilino)anthracene-9,10-dione
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Overview
Description
1-Amino-4-((4-chlorophenyl)amino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group at the 1-position and a 4-chlorophenylamino group at the 4-position on the anthracene-9,10-dione core. Anthracene derivatives are known for their applications in organic electronics, photophysics, and as intermediates in the synthesis of dyes and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-((4-chlorophenyl)amino)anthracene-9,10-dione typically involves the following steps:
Nitration of Anthracene: Anthracene is nitrated to form 1-nitroanthracene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-((4-chlorophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
1-Amino-4-((4-chlorophenyl)amino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of dyes and organic electronic materials
Mechanism of Action
The mechanism of action of 1-Amino-4-((4-chlorophenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in anticancer research .
Comparison with Similar Compounds
- 1-Amino-4-(phenylamino)anthracene-9,10-dione
- 1-Amino-4-(methylamino)anthracene-9,10-dione
- 1-Amino-4-(ethylamino)anthracene-9,10-dione
Uniqueness: 1-Amino-4-((4-chlorophenyl)amino)anthracene-9,10-dione is unique due to the presence of the 4-chlorophenylamino group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .
Properties
CAS No. |
54946-79-1 |
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Molecular Formula |
C20H13ClN2O2 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
1-amino-4-(4-chloroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H13ClN2O2/c21-11-5-7-12(8-6-11)23-16-10-9-15(22)17-18(16)20(25)14-4-2-1-3-13(14)19(17)24/h1-10,23H,22H2 |
InChI Key |
STCUATBTZDXGHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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